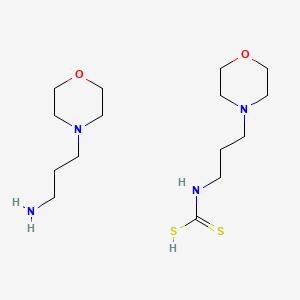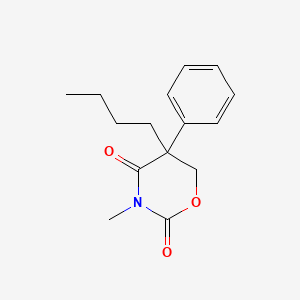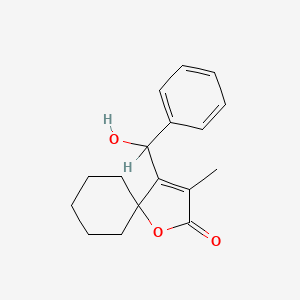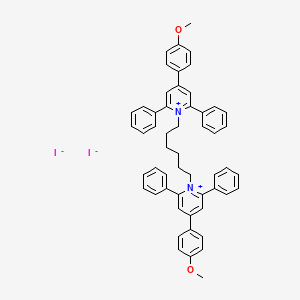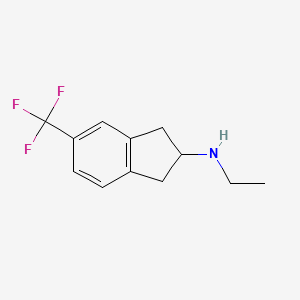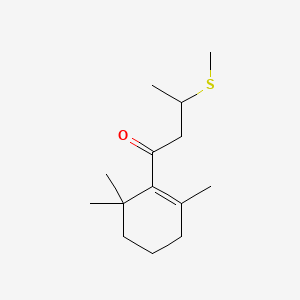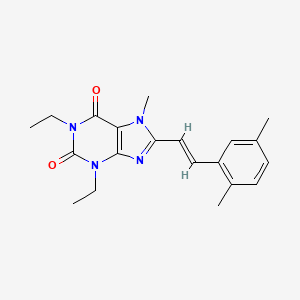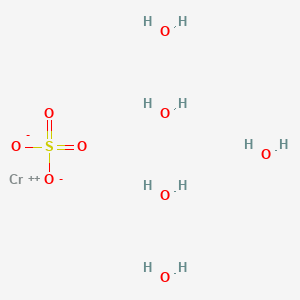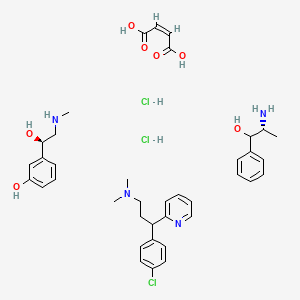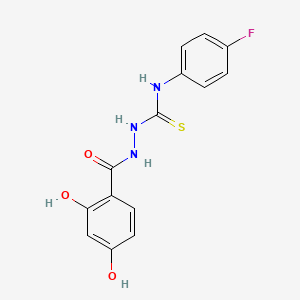
Benzoic acid, 2,4-dihydroxy-, 2-(((4-fluorophenyl)amino)thioxomethyl)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2,4-dihydroxy-, 2-(((4-fluorophenyl)amino)thioxomethyl)hydrazide is a complex organic compound that belongs to the family of benzoic acids. This compound is characterized by the presence of a benzoic acid core substituted with hydroxyl groups at the 2 and 4 positions, and a hydrazide group attached to a thioxomethyl group, which is further substituted with a 4-fluorophenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,4-dihydroxy-, 2-(((4-fluorophenyl)amino)thioxomethyl)hydrazide typically involves multiple steps. One common method starts with the preparation of 2,4-dihydroxybenzoic acid, which can be synthesized from resorcinol via the Kolbe-Schmitt reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Benzoic acid, 2,4-dihydroxy-, 2-(((4-fluorophenyl)amino)thioxomethyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazides.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
科学的研究の応用
Benzoic acid, 2,4-dihydroxy-, 2-(((4-fluorophenyl)amino)thioxomethyl)hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, plastics, and other industrial chemicals.
作用機序
The mechanism of action of benzoic acid, 2,4-dihydroxy-, 2-(((4-fluorophenyl)amino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation.
類似化合物との比較
Similar Compounds
2,4-Dihydroxybenzoic acid: A simpler analog with similar hydroxyl substitutions but lacking the hydrazide and thioxomethyl groups.
4-Fluorobenzoic acid: Contains the fluorophenyl group but lacks the hydroxyl and hydrazide substitutions.
Benzoic acid hydrazide: Contains the hydrazide group but lacks the hydroxyl and fluorophenyl substitutions.
Uniqueness
The unique combination of hydroxyl, hydrazide, thioxomethyl, and fluorophenyl groups in benzoic acid, 2,4-dihydroxy-, 2-(((4-fluorophenyl)amino)thioxomethyl)hydrazide imparts distinct chemical and biological properties that are not observed in its simpler analogs. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
343-68-0 |
|---|---|
分子式 |
C14H12FN3O3S |
分子量 |
321.33 g/mol |
IUPAC名 |
1-[(2,4-dihydroxybenzoyl)amino]-3-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C14H12FN3O3S/c15-8-1-3-9(4-2-8)16-14(22)18-17-13(21)11-6-5-10(19)7-12(11)20/h1-7,19-20H,(H,17,21)(H2,16,18,22) |
InChIキー |
IHNQTYHGDMJHHV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=S)NNC(=O)C2=C(C=C(C=C2)O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


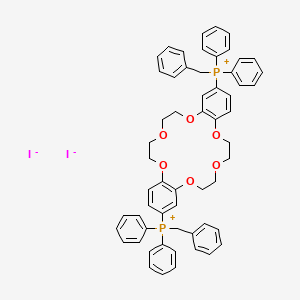
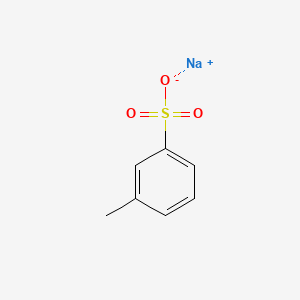
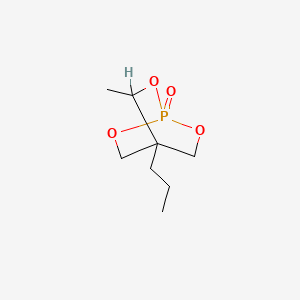

![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)acetonitrile](/img/structure/B12768769.png)
